(2R,3S)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
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Overview
Description
(2R,3S)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid is a complex organic compound with a unique structure It is characterized by the presence of a piperidine ring, a carboxylic acid group, and a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid typically involves multiple steps. One common method includes the protection of the amine group in the piperidine ring using the Boc group, followed by the introduction of the carboxylic acid functionality. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2R,3S)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its specific stereochemistry and functional groups.
Medicine
In medicine, this compound may serve as a precursor for the development of pharmaceutical agents. Its ability to interact with biological targets makes it a potential candidate for drug discovery.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of (2R,3S)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the active amine group, which can then participate in various biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- (2R,3S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)piperidine-2-carboxylic acid
- (2R,3S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenylpyrrolidine-2-carboxylic acid
Uniqueness
Compared to similar compounds, (2R,3S)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid is unique due to its specific stereochemistry and functional groups. This uniqueness allows it to interact with different molecular targets and participate in distinct chemical reactions, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C12H21NO4 |
---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
(2R,3S)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C12H21NO4/c1-8-6-5-7-13(9(8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9+/m0/s1 |
InChI Key |
OBOHPFVTEILYQF-DTWKUNHWSA-N |
Isomeric SMILES |
C[C@H]1CCCN([C@H]1C(=O)O)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1CCCN(C1C(=O)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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